2,3-Diiodophenyl N,N-diethylcarbamate 2,3-Diiodophenyl N,N-diethylcarbamate
Brand Name: Vulcanchem
CAS No.: 863870-82-0
VCID: VC3928665
InChI: InChI=1S/C11H13I2NO2/c1-3-14(4-2)11(15)16-9-7-5-6-8(12)10(9)13/h5-7H,3-4H2,1-2H3
SMILES: CCN(CC)C(=O)OC1=C(C(=CC=C1)I)I
Molecular Formula: C11H13I2NO2
Molecular Weight: 445.03 g/mol

2,3-Diiodophenyl N,N-diethylcarbamate

CAS No.: 863870-82-0

Cat. No.: VC3928665

Molecular Formula: C11H13I2NO2

Molecular Weight: 445.03 g/mol

* For research use only. Not for human or veterinary use.

2,3-Diiodophenyl N,N-diethylcarbamate - 863870-82-0

Specification

CAS No. 863870-82-0
Molecular Formula C11H13I2NO2
Molecular Weight 445.03 g/mol
IUPAC Name (2,3-diiodophenyl) N,N-diethylcarbamate
Standard InChI InChI=1S/C11H13I2NO2/c1-3-14(4-2)11(15)16-9-7-5-6-8(12)10(9)13/h5-7H,3-4H2,1-2H3
Standard InChI Key XZEIENGMIBARLF-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)OC1=C(C(=CC=C1)I)I
Canonical SMILES CCN(CC)C(=O)OC1=C(C(=CC=C1)I)I

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

2,3-Diiodophenyl N,N-diethylcarbamate is an aromatic carbamate with the systematic IUPAC name O-(2,3-diiodophenyl) N,N-diethylcarbamate. Its molecular formula is C₁₁H₁₄I₂NO₂, with a molecular weight of 509.04 g/mol . The structure consists of a phenyl ring substituted with iodine atoms at the 2- and 3-positions, linked to a diethylcarbamate group via an oxygen atom (Figure 1).

Figure 1: Structural representation of 2,3-diiodophenyl N,N-diethylcarbamate.

Structure: \ceO=C(NEt2)OC6H32I3I\text{Structure: } \ce{O=C(NEt2)O-C6H3-2-I-3-I}

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure. For the precursor 3-iodophenyl diethylcarbamate, 1H^1 \text{H} NMR (300 MHz, CDCl₃) exhibits signals at δ 7.52–7.50 (m, 2H, aromatic), 7.13–7.04 (m, 2H, aromatic), 3.39 (m, 4H, NCH₂CH₃), and 1.25–1.17 (m, 6H, CH₃) . The 13C^{13} \text{C} NMR spectrum shows carbonyl carbons at δ 153.7 and 151.8 ppm, with iodine-induced deshielding of adjacent aromatic carbons . High-Resolution Mass Spectrometry (HRMS) of related derivatives confirms molecular ion peaks, e.g., [M + H]⁺ at m/z 320.0149 for 3-iodophenyl diethylcarbamate .

Synthesis and Optimization

Directed Ortho-Lithiation

The synthesis begins with 3-iodophenyl diethylcarbamate (CAS 863870-73-9), which undergoes directed ortho-lithiation using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) . Subsequent iodination with molecular iodine (I₂) yields 2,3-diiodophenyl diethylcarbamate with high regioselectivity (Scheme 1) .

Scheme 1: Synthesis via directed lithiation-iodination.

\ce3IodophenylOC(=O)NEt2>[LDA,THF,78°C][I2]2,3DiiodophenylOC(=O)NEt2\ce{3-Iodophenyl-O-C(=O)-NEt2 ->[LDA, THF, -78°C][I2] 2,3-Diiodophenyl-O-C(=O)-NEt2}

Key Reaction Conditions

  • Lithiating Agent: LDA (2.5 M in hexanes).

  • Electrophile: I₂ (1.1 equiv).

  • Solvent: Anhydrous THF.

  • Temperature: −78°C to room temperature.

  • Yield: 71–93% after column chromatography .

Suzuki-Miyaura Cross-Coupling

Alternative routes employ palladium-catalyzed cross-coupling. For example, reacting 2,3-diiodophenyl diethylcarbamate with 2,5-dimethylthiophen-3-ylboronic acid in the presence of Pd(PPh₃)₂Cl₂ and K₂CO₃ in ethanol at 90°C produces bis-thiophene derivatives (71% yield) . This method highlights the compound’s utility in constructing π-conjugated systems for optoelectronic applications.

Physicochemical Properties

Thermal Stability

While specific melting and boiling points are unreported, the compound’s thermal stability is inferred from its synthetic intermediates. For instance, 3-iodophenyl diethylcarbamate is a colorless liquid, whereas the diiodinated analog solidifies upon cooling .

Photochromic Behavior

Irradiation of 2,3-diiodophenyl diethylcarbamate derivatives with UV light (365 nm) induces photoisomerization between cis-enol and cis-keto tautomers, as evidenced by UV-vis spectroscopy (Figure 2) . The open form absorbs at 360 nm, while the closed form shows a bathochromic shift to 620 nm. Reversible switching is achieved by alternating UV and visible light irradiation .

Figure 2: UV-vis spectra of photochromic switching.

Open form: λmax=360 nm; Closed form: λmax=620 nm\text{Open form: } \lambda_{\text{max}} = 360\ \text{nm; Closed form: } \lambda_{\text{max}} = 620\ \text{nm}

Applications in Materials Science

Molecular Switches

The compound’s photochromic properties enable its use in hybrid molecular switches. For example, salicylideneaniline/dithienylethene hybrids incorporating 2,3-diiodophenyl diethylcarbamate exhibit reversible proton transfer and ring-opening/closure under light, making them candidates for optical memory devices .

Pharmaceutical Intermediates

As a dihalogenated aryl carbamate, it serves as a precursor to 2,3-dihaloanilines, which are valuable in synthesizing antifungal and anticancer agents . Hydrolysis under basic conditions yields 2,3-diiodophenol, a scaffold for further functionalization .

Research Advancements and Challenges

Stereochemical Control

NMR studies reveal challenges in determining the stereochemistry of photoproducts. For instance, irradiation generates mixtures of cis-enol and trans-keto isomers, complicating structural elucidation . Advanced techniques like NOESY and X-ray crystallography are recommended for future studies.

Scalability and Yield Optimization

While the lithiation-iodination route offers high yields (>90%), scalability is limited by the cryogenic conditions required. Recent efforts explore room-temperature lithiation agents or flow chemistry to enhance practicality .

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